molecular formula C16H11NO5 B1677366 3'-Methoxy-4'-nitroflavone CAS No. 145370-39-4

3'-Methoxy-4'-nitroflavone

Cat. No.: B1677366
CAS No.: 145370-39-4
M. Wt: 297.26 g/mol
InChI Key: PXYZRNAKLZWNCF-UHFFFAOYSA-N
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Description

3’-Methoxy-4’-nitroflavone is a synthetic flavone derivative known for its role as an antagonist of the aryl hydrocarbon receptor (AhR).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4’-nitroflavone typically involves the condensation of 3-methoxy-4-nitrobenzaldehyde with 2-hydroxyacetophenone under basic conditions, followed by cyclization to form the flavone structure. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: While specific industrial production methods for 3’-Methoxy-4’-nitroflavone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-4’-nitroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

3’-Methoxy-4’-nitroflavone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor. The compound binds to the receptor, preventing the activation of downstream signaling pathways that are typically triggered by AhR agonists. This inhibition can modulate the expression of genes involved in xenobiotic metabolism, inflammation, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3’-Methoxy-4’-nitroflavone is unique due to its dual functional groups (methoxy and nitro) that confer specific chemical and biological properties. Its ability to act as a potent AhR antagonist distinguishes it from other flavone derivatives, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-methoxy-4-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYZRNAKLZWNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434287
Record name 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145370-39-4
Record name 3'-Methoxy-4'-nitroflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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